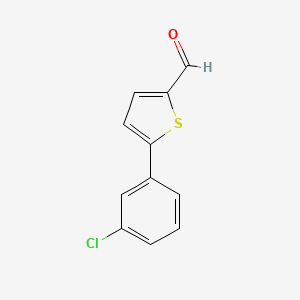

5-(3-Chlorophenyl)thiophene-2-carbaldehyde

Description

Significance of the Thiophene (B33073) Scaffold in Advanced Heterocyclic Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the field of heterocyclic chemistry. nih.govresearchgate.net Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a chemical substitute for a phenyl group, which can improve physicochemical properties and metabolic stability in drug candidates. nih.gov This has led to the incorporation of the thiophene scaffold into a wide array of therapeutically important drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid. nih.govcognizancejournal.com

Beyond medicinal chemistry, the electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic substitution reactions, primarily at the 2- and 5-positions, facilitating the synthesis of diverse derivatives. numberanalytics.com The sulfur atom not only influences the ring's aromaticity and reactivity but can also participate in hydrogen bonding, enhancing interactions with biological targets like receptors and enzymes. nih.govresearchgate.net Furthermore, polymers based on thiophene, such as polythiophene, exhibit valuable electronic and optical properties, making them useful in the development of organic electronics like light-emitting diodes and solar cells. nih.gov

Strategic Role of the Aldehyde Functionality in Organic Synthesis Methodologies

The aldehyde group (–CHO) is one of the most versatile functional groups in organic synthesis, serving as a crucial building block for the construction of complex organic molecules. britannica.comnumberanalytics.com Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. chemistrytalk.orgsolubilityofthings.com This reactivity allows aldehydes to participate in a multitude of chemical transformations.

Key reactions involving aldehydes include:

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols. numberanalytics.com

Oxidation: Aldehydes are readily oxidized to form carboxylic acids. solubilityofthings.com

Reduction: They can be reduced to primary alcohols using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. solubilityofthings.com

Condensation Reactions: The aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation, involves the reaction of an enolate with an aldehyde. numberanalytics.com

Wittig Reaction: This reaction allows for the conversion of an aldehyde into an alkene.

Imine Formation: Aldehydes react with primary amines to form imines, which are common intermediates in the synthesis of nitrogen-containing compounds.

This wide array of accessible reactions makes the aldehyde functionality a strategic linchpin for synthetic chemists to elaborate molecular structures and introduce further complexity. britannica.comnumberanalytics.com

Contextualization of Chlorophenyl Substitution within Thiophene Systems

The attachment of a chlorophenyl group to a thiophene ring significantly modifies the electronic properties and reactivity of the heterocyclic system. The chlorine atom, being an electronegative element, exerts an electron-withdrawing inductive effect, which decreases the electron density of the attached phenyl ring. This electronic influence can be transmitted to the thiophene scaffold.

The position of the chlorine atom on the phenyl ring is critical. In the case of a 3-chloro (or meta) substitution, the electron-withdrawing effect operates primarily through induction, while the resonance effect is less pronounced compared to ortho or para substitutions. This alteration of the electronic landscape of the thiophene ring can influence its susceptibility to further chemical reactions, such as electrophilic aromatic substitution. youtube.com Moreover, the presence of a halogen atom like chlorine provides a reactive handle for cross-coupling reactions, such as the Suzuki or Stille couplings, which are powerful methods for forming new carbon-carbon bonds and synthesizing complex biaryl structures. nih.gov The introduction of a halogenated phenyl group can also impact the biological activity of the resulting molecule, a strategy often employed in medicinal chemistry to modulate a compound's potency or pharmacokinetic profile.

Overview of Research Trajectories for Thiophene-2-carbaldehyde (B41791) Derivatives

Derivatives of thiophene-2-carbaldehyde are actively investigated across multiple scientific disciplines due to their synthetic versatility and the diverse properties of their downstream products. researchgate.net The aldehyde group serves as a convenient starting point for creating a vast library of more complex molecules. acs.org

A significant area of research focuses on the synthesis of Schiff bases, formed by the condensation of thiophene-2-carbaldehydes with various primary amines. These compounds and their metal complexes are widely studied for their potential biological activities, including antibacterial, antifungal, and antitumor properties. researchgate.net Another major research trajectory involves using these aldehydes as precursors in condensation reactions to form chalcones and other related structures, which are investigated for their anti-inflammatory and antioxidant activities. nih.gov

In materials science, thiophene-2-carbaldehyde derivatives are used to synthesize new polymers and dyes. acs.org The functionalization of the aldehyde group allows for the tuning of the electronic and optical properties of these materials, making them candidates for applications in organic electronics and sensor technology. acs.orgrsc.org The Suzuki-Miyaura cross-coupling reaction is also frequently employed to synthesize various aryl-substituted thiophene-2-carbaldehydes, which are then evaluated for a range of biological activities, including anti-urease and antioxidant capabilities. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIBJTALGPZHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51081-72-2 | |

| Record name | 5-(3-chlorophenyl)thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 5 3 Chlorophenyl Thiophene 2 Carbaldehyde

Derivatization and Functionalization of the Aldehyde Moiety

The aldehyde group is a versatile functional handle, susceptible to a variety of chemical modifications.

The carbonyl carbon of the aldehyde in 5-(3-chlorophenyl)thiophene-2-carbaldehyde is electrophilic and readily undergoes nucleophilic addition. These reactions are fundamental to the construction of more complex molecular architectures. For instance, the addition of organometallic reagents, such as Grignard or organolithium reagents, would be expected to yield secondary alcohols. Similarly, the addition of cyanide followed by hydrolysis provides a route to α-hydroxy acids.

The reactivity of the aldehyde can be influenced by the electronic nature of the substituents on the thiophene (B33073) ring. Generally, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups can decrease this reactivity.

The aldehyde functional group of this compound can be transformed into an ester through oxidative esterification. This process typically involves the oxidation of the aldehyde to a carboxylic acid, which is then esterified in the presence of an alcohol. Various catalytic systems, including those based on noble metals like gold, have been shown to be effective for the oxidative esterification of similar aldehydes, such as 5-hydroxymethylfurfural. tue.nlrsc.orgresearchgate.net These reactions can proceed in the presence of a base or in a base-free environment. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For example, the oxidation of 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde with 30% hydrogen peroxide in glacial acetic acid resulted in the formation of the corresponding carboxylic acid. researchgate.net This acid could then be subjected to standard esterification conditions.

The aldehyde group readily participates in condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and ligands.

Furthermore, this compound is a key precursor for the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that are synthesized through a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). researchgate.net In this case, this compound would react with an appropriate acetophenone in the presence of a base, such as potassium hydroxide, to yield the corresponding chalcone (B49325) derivative. nih.gov These thiophene-containing chalcones are of interest for their potential biological activities and as intermediates in the synthesis of other complex molecules. nih.govresearchgate.net

| Reactant | Product Type | Reaction Condition |

| Primary Amine | Imine (Schiff Base) | Typically acid or base catalyzed |

| Acetophenone | Chalcone | Base-catalyzed (e.g., KOH in ethanol) nih.gov |

Umpolung, or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. For an aldehyde, this typically involves converting the electrophilic carbonyl carbon into a nucleophilic species. While specific studies on the umpolung reactivity of this compound were not found, this concept is broadly applicable to heterocyclic aldehydes. Common methods to achieve umpolung include the formation of dithiane intermediates or the use of N-heterocyclic carbene (NHC) catalysts. These nucleophilic aldehyde equivalents can then participate in reactions with electrophiles, opening up synthetic pathways that are not accessible through conventional reactivity.

Electrophilic and Nucleophilic Substitution on the Thiophene Ring

The thiophene ring in this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). numberanalytics.comchemicalbook.com The sulfur atom can stabilize the intermediate sigma complex through resonance. In this compound, the aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, in the context of a five-membered ring like thiophene, the directing effects can be more complex. The 3-chlorophenyl group at the 5-position will also influence the regioselectivity. Electrophilic attack is most likely to occur at the C4 position of the thiophene ring.

Nucleophilic aromatic substitution on the thiophene ring is also possible, particularly when activated by electron-withdrawing groups and in the presence of a good leaving group. uoanbar.edu.iqresearchgate.net The inherent electronic properties of the thiophene ring make it more susceptible to nucleophilic attack than benzene. uoanbar.edu.iq Functionalization can also be achieved through metal-mediated cross-coupling reactions, which have become a powerful tool for the regioselective formation of carbon-carbon and carbon-heteroatom bonds on thiophene scaffolds. nih.gov

| Reaction Type | Expected Position of Substitution | Influencing Factors |

| Electrophilic Aromatic Substitution | C4-position | Directing effects of the aldehyde and 3-chlorophenyl groups. numberanalytics.comchemicalbook.com |

| Nucleophilic Aromatic Substitution | Dependent on leaving group position | Activation by electron-withdrawing groups. uoanbar.edu.iqresearchgate.net |

Reactions Involving the Chlorophenyl Substituent

The chlorophenyl group of this compound is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds by replacing the chlorine atom, thereby enabling the synthesis of a wide array of novel derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

The chlorine atom on the phenyl ring serves as a reactive handle for various well-established cross-coupling methodologies. Among the most significant are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are powerful tools for creating complex molecular architectures from aryl halides. mdpi.comwikipedia.org

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. harvard.edu This method is widely used for synthesizing biaryl compounds. mdpi.comnih.gov For this compound, this reaction would replace the chlorine atom with various aryl or vinyl groups, depending on the boronic acid used. The reaction's efficiency is influenced by the choice of catalyst, ligands, base, and solvent. nih.govmdpi.com

| Reactant | Coupling Partner (Boronic Acid) | Potential Product | Catalyst System (Typical) |

|---|---|---|---|

| This compound | Phenylboronic acid | 5-([1,1'-Biphenyl]-3-yl)thiophene-2-carbaldehyde | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) |

| This compound | 4-Methoxyphenylboronic acid | 5-(3-(4-Methoxyphenyl)phenyl)thiophene-2-carbaldehyde | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) |

| This compound | Vinylboronic acid | 5-(3-Vinylphenyl)thiophene-2-carbaldehyde | Pd(dppf)Cl₂ / Base (e.g., Cs₂CO₃) |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It is a highly versatile method for synthesizing aryl amines from primary or secondary amines. libretexts.org Applying this reaction to this compound would allow for the introduction of a wide range of amino functionalities in place of the chlorine atom. The success of the reaction often depends on the specific combination of a palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand. nih.govrsc.org

| Reactant | Amine | Potential Product | Catalyst System (Typical) |

|---|---|---|---|

| This compound | Aniline | 5-(3-(Phenylamino)phenyl)thiophene-2-carbaldehyde | Pd₂(dba)₃ / XPhos / Base (e.g., NaOt-Bu) |

| This compound | Morpholine | 5-(3-Morpholinophenyl)thiophene-2-carbaldehyde | Pd(OAc)₂ / BINAP / Base (e.g., Cs₂CO₃) |

| This compound | Ammonia (or equivalent) | 5-(3-Aminophenyl)thiophene-2-carbaldehyde | Pd(OAc)₂ / Josiphos ligand / Base (e.g., LiHMDS) |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is another pathway for replacing the chlorine atom. However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov In this compound, the thiophene-2-carbaldehyde (B41791) moiety is in the meta position relative to the chlorine. While the substituent has electron-withdrawing character, its meta-positioning does not provide the necessary resonance stabilization for the intermediate, making standard SNAr reactions with nucleophiles less favorable compared to palladium-catalyzed pathways. beilstein-journals.org

Metal Complexation Chemistry of Thiophene-2-carbaldehyde Ligands

Thiophene and its derivatives are known to coordinate with a variety of metal ions, acting as ligands in the formation of metal complexes. researchgate.net The this compound molecule possesses multiple potential coordination sites, primarily the sulfur atom of the thiophene ring and the oxygen atom of the aldehyde group. This allows it to function as a ligand, potentially forming stable complexes with transition metals.

The coordination can occur in several modes:

Monodentate Coordination: The ligand can bind to a metal center through either the sulfur atom or the carbonyl oxygen atom. Coordination through the sulfur atom is a common feature in the chemistry of thiophenes. researchgate.net

Bidentate Chelation: While less common for a simple aldehyde, modification of the aldehyde group can lead to effective bidentate ligands. For instance, condensation of the aldehyde with an appropriate amine can form a Schiff base (imine). The resulting ligand can then chelate to a metal center using the imine nitrogen and the thiophene sulfur, forming a stable five- or six-membered ring. This strategy is frequently employed in the design of novel coordination complexes. Studies on related thiophene carboxamides have shown bidentate complexation through the carbonyl oxygen and a nitrogen atom from an attached pyridine (B92270) ring. nih.gov

The nature of the resulting metal complex—its geometry, stability, and properties—is dictated by the metal ion, the ligand's coordination mode, and the presence of other ancillary ligands in the coordination sphere. rsc.org

| Ligand Form | Potential Coordination Sites | Coordination Mode | Potential Metal Ions | Resulting Complex Type |

|---|---|---|---|---|

| This compound | Thiophene Sulfur (S) | Monodentate | Pd(II), Pt(II), Ru(II), Re(I) | Simple coordination complex |

| This compound | Aldehyde Oxygen (O) | Monodentate | Zn(II), Co(II), Cu(II) | Simple coordination complex |

| Schiff base derivative (imine) | Thiophene Sulfur (S), Imine Nitrogen (N) | Bidentate (S, N) | Ni(II), Cu(II), Zn(II), Co(II) | Chelate complex |

The study of such metal complexes is significant, as they can exhibit interesting catalytic, optical, or electronic properties, driven by the interplay between the metal center and the electronic characteristics of the thiophene-based ligand. scholaris.ca

Computational Chemistry Investigations of 5 3 Chlorophenyl Thiophene 2 Carbaldehyde and Its Analogs

Electronic Structure and Molecular Orbital Analyses using Density Functional Theory (DFT)

Density Functional Theory is a powerful computational tool used to investigate the electronic properties of molecules, offering insights into their reactivity and stability. However, a thorough review of scientific databases and scholarly articles indicates that no specific DFT studies have been published for 5-(3-Chlorophenyl)thiophene-2-carbaldehyde.

Determination of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. Despite the importance of this parameter, no calculated values for the HOMO-LUMO gap of this compound have been reported in the available literature.

Evaluation of Electronic Chemical Potential and Hardness

Electronic chemical potential and chemical hardness are global reactivity descriptors that can be derived from HOMO and LUMO energies. These parameters help in understanding the charge transfer characteristics and the resistance of a molecule to deformation or change in its electron distribution. Regrettably, there are no published studies that provide calculated values for the electronic chemical potential or chemical hardness of this compound.

Reactivity Predictions Based on Quantum Chemical Parameters

Quantum chemical parameters derived from DFT calculations, such as electrophilicity index and local reactivity descriptors (e.g., Fukui functions), are instrumental in predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The absence of foundational DFT calculations for this compound means that no such reactivity predictions are currently available.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target.

Prediction of Binding Affinities and Interaction Modes

Information regarding the binding affinities and specific interaction modes of this compound with any biological target is not available. Molecular docking studies that could provide insights into its potential as a ligand, including binding energy calculations and visualization of intermolecular interactions like hydrogen bonds and hydrophobic contacts, have not been published.

Identification of Putative Biological Target Sites

Without molecular docking or other related computational or experimental studies, the identification of putative biological target sites for this compound remains speculative. There is no scientific literature that suggests or validates any specific protein or enzyme as a target for this compound.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time, providing insights into their conformational stability and interactions with biological targets. For this compound and its analogs, MD simulations can elucidate how the molecule behaves in a simulated biological environment, such as in complex with a protein.

Research on structurally related thiophene (B33073) carboxamide derivatives has utilized MD simulations to assess the stability of ligand-protein complexes. nih.gov Key parameters monitored during these simulations include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). The RMSD measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and is conformationally stable. For instance, simulations of thiophene derivatives with their target proteins have shown that RMSD values stabilize after an initial fluctuation period, indicating the formation of a stable complex. mdpi.com

The Radius of Gyration (Rg) provides a measure of the compactness of the protein-ligand system. Fewer fluctuations and a small average Rg value suggest a more compact and stable conformation. nih.gov In simulations of thiophene analogs bound to their target enzymes, minimal fluctuations in Rg values (often within 0.2 nm) have been observed, pointing to significant system compactness and stability. nih.gov These simulations, typically run for durations like 100 nanoseconds, help confirm that the ligand remains stably bound within the active site and that its conformation is maintained, which is a critical aspect of rational drug design. nih.govmaastrichtuniversity.nl

Table 1: Key Parameters in Molecular Dynamics Simulations for Conformational Stability

| Parameter | Description | Implication for Stability | Typical Findings for Thiophene Analogs |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions of the protein backbone from the initial structure. | A plateau in the RMSD value over time indicates the system has reached a stable equilibrium. | Complexes often stabilize after an initial period of fluctuation (e.g., after 50 ns). mdpi.com |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Low and consistent Rg values indicate a compact and stably folded structure. | Minimal fluctuations (e.g., within 0.2 nm) suggest high compactness of the ligand-protein system. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential for predictive modeling in drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models help in understanding which molecular properties are crucial for their therapeutic effects and in designing new, more potent molecules.

In a study involving 43 thiophene analogs with anti-inflammatory activity, QSAR analysis revealed the dominant role of electronic properties in modulating their biological function. nih.gov The Hansch-type QSAR study employed various molecular descriptors to develop predictive equations. nih.gov The findings highlighted that properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment were key determinants of anti-inflammatory activity. nih.govresearchgate.net A lower ELUMO value generally correlates with better electron-accepting capabilities, which can be important for interactions with biological targets.

These studies often use statistical methods to validate the predictive power of the generated QSAR models, such as the leave-one-out cross-validation technique. nih.gov The resulting models can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. For thiophene derivatives, QSAR has successfully established pharmacophores—the essential three-dimensional arrangement of functional groups—necessary for biological activity, guiding the optimization of lead compounds. nih.gov

| Hydrophobic | LogP (Partition Coefficient) | Describes the lipophilicity of the molecule, which influences its ability to cross cell membranes. |

Structural Bioinformatics Applications in Compound Design

Structural bioinformatics plays a pivotal role in modern drug discovery by integrating computational methods to analyze and predict the interactions between small molecules and their biological targets. maastrichtuniversity.nlnih.gov For compounds like this compound, these techniques are instrumental in designing novel derivatives with improved efficacy. Thiophene itself is recognized as a "privileged pharmacophore" in medicinal chemistry due to its versatile structural properties and its presence in numerous FDA-approved drugs. nih.gov

A key application is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. This allows researchers to visualize the binding mode and identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net For thiophene-based compounds, docking studies have been used to understand their binding affinity with various enzymes. researchgate.netpreprints.org

Furthermore, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring in drug design. nih.gov This substitution can enhance the compound's physicochemical properties, metabolic stability, and binding affinity, partly because the sulfur atom in the thiophene ring can participate in hydrogen bonding, improving drug-receptor interactions. nih.gov By leveraging these structural insights, medicinal chemists can rationally design new analogs of this compound with optimized properties for a specific therapeutic target. nih.gov

In Silico ADME Studies for Lead Optimization (excluding toxicity profiles)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for lead optimization, as they computationally predict the pharmacokinetic properties of a drug candidate. These predictions help identify potential liabilities early in the drug discovery process, allowing for modifications to improve a compound's drug-likeness.

For this compound and its analogs, various ADME parameters can be calculated using computational models. These often include predictions of oral bioavailability based on established guidelines like Lipinski's rule of five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Studies on thiophene-pyrimidine derivatives have shown that they often comply with Lipinski's rule, indicating good potential for oral bioavailability. urfu.rubohrium.com

Other important predicted properties include aqueous solubility, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) penetration. researchgate.net Web-based tools like SwissADME are widely used to estimate these properties by analyzing a molecule's chemical structure. nih.gov For instance, the BOILED-Egg plot, a common output, visualizes predicted GI absorption and BBB permeation. researchgate.net Such analyses have been applied to various thiophene derivatives, showing favorable absorption and distribution profiles for many candidates. nih.gov These in silico assessments are invaluable for prioritizing which compounds should be advanced to more resource-intensive experimental testing. nih.gov

Table 3: Predicted In Silico ADME Properties for Thiophene Analogs

| ADME Parameter | Description | Importance in Lead Optimization |

|---|---|---|

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and potential for oral bioavailability. | Helps filter out compounds with physicochemical properties that may lead to poor absorption. urfu.rubohrium.com |

| Aqueous Solubility (LogS) | Predicts the solubility of a compound in water. | Poor solubility can limit absorption and bioavailability. |

| Gastrointestinal (GI) Absorption | Predicts the extent to which a compound is absorbed from the gut. | Essential for orally administered drugs to reach systemic circulation. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | Crucial for drugs targeting the brain, and important to avoid for peripherally acting drugs. researchgate.net |

| Lipophilicity (logP) | Measures the partitioning of a compound between an oily and an aqueous phase. | Affects solubility, absorption, and distribution. A logP < 5 is one of Lipinski's rules. nih.gov |

In Vitro Biological Activity Research of 5 3 Chlorophenyl Thiophene 2 Carbaldehyde Derivatives

Antimicrobial Activity Investigations

Derivatives of 5-(3-Chlorophenyl)thiophene-2-carbaldehyde have been the subject of numerous studies to determine their efficacy against a variety of microbial pathogens. These investigations are critical in the search for new antimicrobial agents to combat the growing challenge of drug-resistant infections.

Antibacterial Efficacy Studies against Specific Strains

The antibacterial potential of various thiophene (B33073) derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Chalcones derived from thiophene-2-carbaldehyde (B41791) have demonstrated notable antibacterial activity, with the efficacy being influenced by the nature of the substituents on the aromatic ring. amazonaws.comjournaljpri.com Compounds bearing electron-withdrawing groups have shown excellent activity, while those with electron-releasing groups exhibited moderate activity. amazonaws.comjournaljpri.com

In a study of 4-arylthiophene-2-carbaldehydes, the compound 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile showed excellent activity against Pseudomonas aeruginosa with an IC50 value of 29.7 µg/mL, which was more potent than the standard drug streptomycin (B1217042) (IC50 of 35.2 µg/mL). nih.gov Furthermore, thiophene-2-carboxamide derivatives have also been investigated, with some showing significant inhibition against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The substitution pattern on the thiophene ring and the nature of the amide substituent were found to be critical for the antibacterial potency. nih.gov

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

| Compound | Bacterial Strain | Activity (MIC/IC50) |

|---|---|---|

| Thiophene Chalcone (B49325) Derivatives | E. coli | MIC: 31.25 - 125 µg/mL |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | Pseudomonas aeruginosa | IC50: 29.7 µg/mL |

| Thiophene-2-carboxamide derivative 7b | P. aeruginosa | Inhibition Zone: 20 mm |

| Thiophene-2-carboxamide derivative 7b | S. aureus | Inhibition Zone: 20 mm |

| Thiophene-2-carboxamide derivative 7b | B. subtilis | Inhibition Zone: 19 mm |

| Thiophene derivative 4 | Col-R A. baumannii | MIC50: 16-32 mg/L |

| Thiophene derivative 5 | Col-R A. baumannii | MIC50: 16-32 mg/L |

| Thiophene derivative 8 | Col-R A. baumannii | MIC50: 16-32 mg/L |

| Thiophene derivative 4 | Col-R E. coli | MIC50: 8-32 mg/L |

| Thiophene derivative 5 | Col-R E. coli | MIC50: 8-32 mg/L |

| Thiophene derivative 8 | Col-R E. coli | MIC50: 8-32 mg/L |

Antifungal Efficacy Studies against Fungal Strains

The antifungal properties of thiophene derivatives have also been a significant area of research. A series of 5-phenylthiophene derivatives were designed and synthesized, showing encouraging antifungal activity against several susceptible and fluconazole-resistant fungal strains. nih.gov Notably, compounds 17b and 17f from this series demonstrated significant activity against all tested strains and were also found to prevent the formation of fungal biofilms. nih.gov

In other studies, 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives were synthesized and screened for their in vitro antifungal activity against various clinical isolates of Candida and Cryptococcus. researchgate.net While many of the compounds showed fungicidal activity, their potency varied, with some exhibiting moderate to poor activity compared to standard antifungal agents like fluconazole (B54011) and amphotericin B. researchgate.net The presence of a cycloalkyl ring fused to the thiophene moiety was found to be important for antifungal activity. researchgate.net

Table 2: Antifungal Activity of Selected Thiophene Derivatives

| Compound | Fungal Strain | Activity (MFC/MIC) |

|---|---|---|

| 5-Phenylthiophene derivative 17b | Candida albicans (susceptible & resistant) | Significant antifungal activity |

| 5-Phenylthiophene derivative 17f | Candida albicans (susceptible & resistant) | Significant antifungal activity |

| 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile 4d | Cryptococcus strains | MFC: 100-800 μg/mL |

| Thiophene derivative 3 | Aspergillus fumigates | Potent activity |

| Thiophene derivative 5 | Syncephalastrum racemosum | Good activity |

| Thiophene derivative 6 | Syncephalastrum racemosum | Good activity |

| Thiophene derivative 7a | Syncephalastrum racemosum | Good activity |

Antioxidant Activity Assays

Several thiophene derivatives have been evaluated for their antioxidant potential using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.govresearchgate.net In one study, thiophene-2-carboxamide derivatives were assessed, and it was found that 3-amino substituted derivatives exhibited the highest antioxidant activity. nih.gov For instance, the 3-amino thiophene-2-carboxamide derivative 7a showed a significant inhibition of 62.0% in the ABTS assay, which was comparable to the standard antioxidant ascorbic acid (88.44%). nih.gov The nature of substituents on the thiophene ring was shown to play a crucial role in the antioxidant capacity of these compounds. bohrium.com

Table 3: Antioxidant Activity of Selected Thiophene Derivatives

| Compound/Derivative Class | Assay | Activity (% Inhibition / IC50) |

|---|---|---|

| Semicarbazide and Thiosemicarbazide derivatives 5a'-h' | DPPH assay | IC50: 20.96 to 106.7 μM |

| 3-Amino thiophene-2-carboxamide 7a | ABTS assay | 62.0% inhibition |

| 3-Hydroxy thiophene-2-carboxamide derivatives 3a-c | ABTS assay | 28.4 - 54.9% inhibition |

| 3-Methyl thiophene-2-carboxamide derivatives 5a-c | ABTS assay | 12.0 - 22.9% inhibition |

| 4-Arylthiophene-2-carbaldehyde 2d | NO scavenging | IC50: 45.6 µg/mL |

In Vitro Cytotoxic Activity in Cancer Cell Lines

The cytotoxic effects of thiophene derivatives against various cancer cell lines have been extensively investigated, revealing their potential as anticancer agents. semanticscholar.orgnih.gov

Inhibition of Cell Proliferation (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to assess the cytotoxic effects of compounds on cancer cells by measuring cell viability. A series of 5-(3-substituted-thiophene)-pyrimidine derivatives were evaluated for their in vitro cytotoxicity against the MCF-7 breast cancer cell line using the MTT assay. bohrium.comurfu.ru The results indicated that these compounds exhibited excellent selectivity, with one compound in particular showing remarkable cytotoxicity, reducing cell viability to a range of 23.68% to 44.16%. bohrium.comurfu.ru

Similarly, newly synthesized thiophene-2,5-dicarbohydrazide (B7745189) derivatives were tested for their inhibitory effects on the MCF-7 cell line, with one derivative, D5, showing the highest activity. researchgate.net Importantly, these synthesized compounds did not show adverse effects on normal cell lines, suggesting a degree of selectivity for cancer cells. researchgate.net

Table 4: Cytotoxic Activity of Selected Thiophene Derivatives (MTT Assay)

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 / % Cell Viability) |

|---|---|---|

| 5-(3-substituted-thiophene)-pyrimidine derivative 3a | MCF-7 | 23.68% - 44.16% cell viability |

| Thiophene-2,5-dicarbohydrazide derivative D5 | MCF-7 | Highest activity in the series |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | HepG-2 | IC50: 4.37±0.7 µM |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | A-549 | IC50: 8.03±0.5 µM |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative 3 | MCF-7, HepG2, HCT116, A549 | Remarkable potency |

Studies on DNA Cleavage Activity

The ability of certain chemical compounds to interact with and cleave DNA is a mechanism of interest for potential anticancer drugs. Research into 5-(3-substituted-thiophene)-pyrimidine derivatives included the investigation of their interaction with calf thymus DNA (CT DNA) using UV-absorption spectroscopy. bohrium.com The results from these studies confirmed that the synthesized compounds interacted strongly with CT DNA, suggesting a potential mechanism of action involving electrostatic or groove binding. bohrium.com This interaction with DNA is a crucial finding, as it may be linked to the observed cytotoxic effects of these compounds. Further detailed studies are required to fully elucidate the specific nature of this DNA interaction and its role in inducing cell death.

Mechanistic Insights into Cytotoxicity

Thiophene derivatives are recognized for their potential as anticancer agents, with research indicating various mechanisms of action. nih.govplos.org Studies on different thiophene-containing compounds have shown they can induce apoptosis in cancer cell lines. nih.govplos.org The cytotoxic effects of some thiophene derivatives have been attributed to their ability to induce phosphatidylserine (B164497) externalization, generate reactive oxygen species, and cause mitochondrial depolarization, ultimately leading to programmed cell death. nih.gov

While the broad class of thiophenes has been investigated for cytotoxicity, specific mechanistic details for derivatives of this compound remain an area of active investigation. The target specificity of these particular compounds is not yet fully elucidated in the public domain. However, the general understanding of thiophene derivatives' anticancer activity suggests that their mode of action could involve interactions with various cancer-specific protein targets. plos.org The planarity of the thiophene ring is thought to play a role in the binding of these ligands to their biological targets. nih.gov

Anti-inflammatory Properties in Cellular Models

Thiophene derivatives have demonstrated significant anti-inflammatory potential. nih.gov The anti-inflammatory effects of this class of compounds are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com For instance, certain trisubstituted thiophene derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity, with some showing selective COX-2 inhibition. nih.gov

Specifically, research on a morpholinoacetamide-thiophene hybrid, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, revealed it to be a dual inhibitor of COX-2 and 5-LOX. nih.gov This suggests that derivatives of this compound could potentially exert their anti-inflammatory effects through similar pathways. The presence of a chlorophenyl group is a common feature in many biologically active thiophene derivatives. nih.govnih.gov In cellular models, the anti-inflammatory activity of thiophene derivatives is often assessed by measuring the reduction of pro-inflammatory mediators. nih.gov

| Compound Derivative | Target Enzyme | Inhibitory Activity (IC50) | Selectivity Index (COX-2/COX-1) |

|---|---|---|---|

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 μM | 8.37 |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 5-LOX | 4.33 μM | N/A |

| Celecoxib (Reference) | COX-2 | - | 15.44 |

| NDGA (Reference) | 5-LOX | 2.46 μM | N/A |

Enzyme Inhibition Studies

The inhibitory activity of thiophene derivatives extends to a variety of enzymes critical in different pathological processes.

Ribonucleotide Reductase (RR): Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, making it a significant target in cancer therapy. mdpi.comelsevierpure.com Certain alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones have been identified as potent inhibitors of RR. nih.gov While direct studies on this compound derivatives as RR inhibitors are not extensively documented, the structural similarities to known inhibitors suggest this as a potential mechanism for any observed antiproliferative activity.

Receptor Ligand Binding and Modulation Studies

The structural scaffold of thiophene is versatile and has been utilized in the design of ligands for various receptors.

CB2 Receptor: The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a target for anti-inflammatory and analgesic drug development. researchgate.netnih.gov Researchers have designed and synthesized thiophene and tetrahydrobenzo[b]thiophene derivatives as potent and selective CB2 receptor ligands. nih.gov The development of such ligands aims to harness the therapeutic benefits of cannabinoid receptor modulation without the psychoactive effects associated with CB1 receptor activation. researchgate.net

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The thiophene[3,2-d]pyrimidine scaffold has proven to be a promising framework for the development of potent HIV-1 NNRTIs. mdpi.comnih.govnih.gov These compounds are designed to bind to the non-nucleoside inhibitory binding pocket (NNIBP) of the reverse transcriptase enzyme, thereby blocking the replication of the virus. nih.gov Derivatives have been optimized to show high potency against wild-type HIV-1 and various drug-resistant strains. mdpi.comelifesciences.org

| Compound Class | Target Receptor/Enzyme | Biological Activity | Example Compound |

|---|---|---|---|

| Thiophene[3,2-d]pyrimidine derivatives | HIV-1 Reverse Transcriptase | Inhibition of viral replication | Compound 5k (EC50 = 0.042 μM against WT HIV-1) |

| Thiophene-based derivatives | Cannabinoid Receptor 2 (CB2) | Selective ligand binding | Various synthesized derivatives |

Structure-Activity Relationship (SAR) Elucidation for Biological Responses

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. nih.gov Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.

For anti-inflammatory activity, the presence of specific substituents can significantly influence COX/LOX inhibitory profiles. For example, in a series of 2,3,4-trisubstituted thiophenes, a morpholinoacetamide group at a specific position was found to be key for potent and selective COX-2 inhibition. nih.gov

In the context of anticancer activity, SAR studies of thiophene derivatives have revealed that modifications to substituents can impact cytotoxicity against various cancer cell lines. nih.gov For instance, the replacement of a naphthyl ring with a trifluoromethoxy phenyl group has been shown to increase antiproliferative activity in certain thiophene carboxylate derivatives. nih.gov

Regarding HIV-1 NNRTIs with a thiophene[3,2-d]pyrimidine core, SAR studies have guided the modification of different parts of the molecule to improve potency against resistant viral strains. mdpi.comresearchgate.net The introduction of sulfonamide and amide substituents at the "right wing" of the molecule, which interacts with a tolerant region of the NNRTI binding pocket, has been a successful strategy. nih.gov

Applications of 5 3 Chlorophenyl Thiophene 2 Carbaldehyde As a Versatile Chemical Building Block

Strategic Intermediate in Advanced Organic Synthesis

5-(3-Chlorophenyl)thiophene-2-carbaldehyde serves as a pivotal intermediate in the field of advanced organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group and a disubstituted thiophene (B33073) ring, allows for a diverse range of chemical transformations. This versatility makes it an ideal starting material for constructing more complex molecular frameworks. The aldehyde functional group is particularly useful, as it readily participates in various organic reactions, including condensations and reductions, to form new carbon-carbon and carbon-heteroatom bonds, enabling chemists to introduce diverse functionalities and build molecular complexity.

The structure of this compound provides a scaffold for the synthesis of highly functionalized and complex polysubstituted thiophenes. The aldehyde group can be transformed into a variety of other functional groups, and the aryl-substituted thiophene core can undergo further substitution reactions. For instance, the aldehyde can be a key reactant in Wittig reactions to form vinylthiophenes or undergo condensation reactions with active methylene (B1212753) compounds. These reactions, often part of multi-step syntheses, allow for the controlled introduction of additional substituents onto the thiophene ring, leading to a wide array of derivatives with tailored electronic and steric properties.

Beyond the synthesis of substituted thiophenes, this compound is a valuable precursor for the construction of annulated and fused heterocyclic ring systems. The aldehyde functionality can participate in intramolecular cyclization reactions or act as a key component in multi-component reactions to build new rings onto the thiophene core. This strategy has been employed to synthesize various thieno-fused heterocycles, which are of significant interest in medicinal chemistry and materials science. For example, it can be used in the synthesis of thienopyrimidines and other related fused systems that exhibit a range of biological activities. nih.gov

Contributions to Medicinal Chemistry and Rational Drug Design

The thiophene nucleus and its derivatives are of great importance in medicinal chemistry due to their wide range of therapeutic properties. nih.govresearchgate.net Thiophene-containing compounds have shown diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.goveprajournals.com this compound, as a key building block, contributes significantly to the discovery and development of new therapeutic agents.

The thiophene ring is considered a "privileged pharmacophore," a molecular scaffold that is able to bind to multiple biological targets. nih.gov Its physicochemical properties are remarkably similar to those of the benzene (B151609) ring, making it a well-known bioisostere. nih.govresearchgate.net This bioisosteric relationship allows medicinal chemists to replace a benzene ring with a thiophene ring in a drug candidate to modulate its potency, selectivity, and pharmacokinetic properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, which can enhance binding affinity. The "electron pairs" on the sulfur atom are significantly delocalized in the π electron system, contributing to its aromatic character and reactivity. researchgate.net

This compound serves as a versatile scaffold for the synthesis of novel therapeutic agents. The aldehyde group provides a reactive handle for the introduction of various pharmacophoric groups through reactions such as condensation, reductive amination, and Wittig reactions. This allows for the creation of large libraries of compounds for biological screening. For example, derivatives of arylthiophene-2-carbaldehydes have been synthesized and evaluated for their antibacterial, anti-urease, and antioxidant activities. nih.gov Furthermore, thiophene carboxamide scaffolds have emerged as promising anticancer agents, with some derivatives showing potent cytotoxicity against various cancer cell lines. nih.gov

Table 1: Examples of Biologically Active Compounds Derived from Arylthiophene-2-carbaldehydes

| Derivative | Biological Activity | Reference |

| 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | Antibacterial, NO scavenger | nih.gov |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Haemolytic, Urease inhibition | nih.gov |

| 2-bromo-5-(2-methylphenyl)thiophene (BMPT) | Anticancer | nih.gov |

| Thiophene carboxamides | Anticancer | nih.gov |

Development in Materials Science and Optoelectronics

Thiophene-based compounds have garnered significant interest in materials science and optoelectronics due to their strong luminescence properties and utility in creating advanced materials. mdpi.com They are used in the development of organic field-effect transistors (OFETs), dye-sensitized solar cells, and light-emitting devices. mdpi.com The aldehyde functionality of this compound is particularly useful for synthesizing conjugated molecules and polymers with interesting electronic and optical properties. For instance, the aldehyde group is ideal for forming double bond π-bridges with amines via condensation reactions, leading to the formation of covalent organic frameworks (COFs) and other functional materials. ossila.com Derivatives of this compound have been investigated for their potential in creating fluorescent dyes, which are crucial tools in biological imaging and diagnostics.

Precursors for Conductive Polymers and Organic Electronic Devices

While thiophene aldehydes are generally valuable for creating functionalizable and adhesive semiconducting polymers, specific research detailing the polymerization of this compound or its direct use as a precursor for conductive polymers is not extensively reported. researchgate.netnih.gov The aldehyde functionality on thiophene-based monomers offers a strategic site for post-polymerization modification or for creating cross-linked, insoluble semiconducting films. researchgate.netnih.gov This reactivity is crucial for developing materials for bioelectronics and other specialized applications requiring functional surfaces. researchgate.net The introduction of a chlorophenyl group at the 5-position of the thiophene ring is expected to influence the electronic properties, solubility, and morphology of any resulting polymers, which are key factors in the performance of organic electronic devices. juniperpublishers.com

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

There is a lack of specific studies focusing on the integration of this compound into OLED or OFET device architectures. In a broader context, substituted arylthiophene structures are integral to the design of organic semiconductors. juniperpublishers.com The inherent properties of the thiophene ring, such as its ability to support charge transport, make it a favorable component in materials for OFETs. juniperpublishers.com The aldehyde group could be used to synthesize larger conjugated systems or to anchor the molecule to a substrate, but specific examples employing the 3-chloro isomer are not readily found in the literature.

Applications in Organic Solar Cells (OSCs) and Photovoltaic Technologies

Specific photovoltaic data or device performance metrics for solar cells incorporating this compound as a precursor are not available in the reviewed literature. Thiophene-based π-conjugated systems are a cornerstone in the development of donor materials for organic solar cells due to their favorable electronic properties, environmental stability, and structural versatility. mdpi.comrsc.org They are often used to construct donor-acceptor molecules and polymers for the active layer in bulk heterojunction solar cells. mdpi.com While the general class of compounds is highly relevant, direct research on this specific molecule's application in OSCs has not been published.

Integration into Optical Chemosensors

The development of optical chemosensors often utilizes heterocyclic aldehydes due to their versatile reactivity and optical properties. mdpi.comsemanticscholar.org These molecules can be functionalized to create systems that exhibit changes in color or fluorescence upon binding with specific ions. nih.gov However, studies specifically reporting the synthesis and evaluation of this compound as an optical chemosensor are not present in the available research. Research on similar structures, such as aldehydes based on the thieno[3,2-b]thiophene (B52689) core, has shown that aryl-substituted heterocyclic aldehydes can be investigated for their ion-sensing capabilities. mdpi.comsemanticscholar.org

Ligand Design for Coordination Chemistry and Catalysis

The use of this compound in ligand design for coordination chemistry and catalysis is not specifically documented. Generally, thiophene derivatives can be incorporated into ligands for metal complexes. For instance, thiophene-dicarboxaldehyde has been used to synthesize bis(thiosemicarbazone) ligands that form complexes with various metals, which have been studied for their biological activity. nih.gov The aldehyde group provides a convenient handle for creating more complex ligand structures, such as Schiff bases or N,S-heterocyclic carbenes, but specific examples originating from this compound are not reported. nih.gov

Spectroscopic Characterization Techniques in Research on 5 3 Chlorophenyl Thiophene 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 5-(3-Chlorophenyl)thiophene-2-carbaldehyde. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map the connectivity and chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum, the aldehyde proton (-CHO) is expected to appear as a distinct singlet at the most downfield region, generally between 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the thiophene (B33073) ring typically resonate as doublets between 7.0 and 8.0 ppm. The protons of the 3-chlorophenyl ring would produce a more complex multiplet pattern in the aromatic region (approximately 7.2 to 7.8 ppm), reflecting their respective chemical environments and spin-spin coupling interactions.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most deshielded, with a characteristic resonance peak expected around 185-195 ppm. The carbon atoms of the thiophene and chlorophenyl rings would appear in the aromatic region, typically between 120 and 150 ppm. The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the aldehyde group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|

| Aldehyde-H | 9.8 - 10.1 (s) | C=O | 185 - 195 |

| Thiophene-H | 7.0 - 8.0 (d) | Thiophene-C | 125 - 150 |

| Phenyl-H | 7.2 - 7.8 (m) | Phenyl-C | 120 - 145 |

(s = singlet, d = doublet, m = multiplet). Note: Values are estimated based on analogous compounds.

Mass Spectrometry (e.g., HRMS, FAB-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental formula of this compound (C₁₁H₇ClOS). Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The predicted monoisotopic mass is 221.99062 Da.

Soft ionization methods such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are often used to generate intact molecular ions with minimal fragmentation. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. The presence of chlorine is readily identified by a characteristic isotopic pattern, with the [M+2] peak appearing at approximately one-third the intensity of the main molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Table 2: Predicted m/z Values for Molecular Ions of this compound

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 221.99007 |

| [M+H]⁺ | 222.99790 |

| [M+Na]⁺ | 244.97984 |

| [M+K]⁺ | 260.95378 |

(Data based on predicted values for the isomeric compound 5-(2-chlorophenyl)thiophene-2-carbaldehyde). uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The most prominent absorption band in the IR spectrum is the strong C=O (carbonyl) stretch of the aldehyde group, which is expected in the range of 1665–1705 cm⁻¹. researchgate.netlibretexts.org The presence of the aldehyde is further confirmed by two characteristic C-H stretching bands of moderate intensity: one near 2820-2850 cm⁻¹ and another, often a shoulder, around 2720-2750 cm⁻¹. libretexts.orgvscht.cz Other significant absorptions include the aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations from both the thiophene and phenyl rings in the 1400–1600 cm⁻¹ region, and a C-Cl stretch typically found in the fingerprint region (below 850 cm⁻¹). vscht.czlibretexts.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C=O | Stretch | 1665 - 1705 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The molecule's structure, which includes a phenyl ring, a thiophene ring, and a carbonyl group, forms an extended π-conjugated system that absorbs light in the UV-Vis range.

The spectrum is expected to show intense absorption bands corresponding to π→π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π) molecular orbitals. A weaker absorption band at a longer wavelength, corresponding to the n→π transition of the carbonyl group's non-bonding electrons, may also be visible. ekb.eg The position of the maximum absorption (λmax) is sensitive to the solvent polarity; polar solvents can cause shifts in the absorption bands (solvatochromism). biointerfaceresearch.com For conjugated systems involving thiophene, λmax values are often observed in the range of 300-550 nm, depending on the specific substituents and the solvent used. ekb.egbiointerfaceresearch.com

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray (EDX) spectroscopy are powerful surface-sensitive techniques used to confirm the elemental composition of a sample. rockymountainlabs.comandersonmaterials.com While EDX provides a more bulk analysis, XPS can also reveal the chemical states of the elements present. rockymountainlabs.com

Table 4: Expected Core-Level Binding Energies in XPS for this compound

| Element | Core Level | Approximate Binding Energy (eV) |

|---|---|---|

| Carbon | C 1s | ~285 |

| Oxygen | O 1s | ~532 |

| Chlorine | Cl 2p | ~200 |

Future Research Directions and Emerging Perspectives for 5 3 Chlorophenyl Thiophene 2 Carbaldehyde

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing 5-(3-Chlorophenyl)thiophene-2-carbaldehyde. While established methods like the Suzuki-Miyaura cross-coupling reaction are effective for creating the C-C bond between the thiophene (B33073) and phenyl rings, there is a growing emphasis on "green chemistry" principles. nih.govnih.govresearchgate.net This involves minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

Key areas for future investigation include:

Metal-Free Catalysis: Exploring synthetic pathways that avoid heavy metal catalysts, like palladium, is crucial for sustainability. nih.gov This could involve organocatalysis or photochemical methods to forge the aryl-thiophene linkage.

Flow Chemistry: Implementing continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Use of Greener Solvents: Research into utilizing aqueous solutions, supercritical fluids (like CO2), or bio-based solvents will be essential to reduce the environmental impact of the synthesis. nih.govresearchgate.net

Exploration of Advanced Derivatization and Functionalization Strategies

The structure of this compound offers multiple sites for chemical modification, enabling the creation of a vast library of new compounds. The aldehyde group is a particularly versatile handle for derivatization. nih.gov Future work will focus on advanced strategies to systematically modify the molecule and explore the resulting structure-activity relationships (SAR).

Promising derivatization pathways include:

Aldehyde Condensation Reactions: The carbaldehyde group can readily undergo Knoevenagel condensation, Wittig reactions, and aldol (B89426) condensations to introduce diverse functional groups and extend the conjugated system. nih.gov

Reductive Amination: Conversion of the aldehyde to various primary, secondary, and tertiary amines can introduce new hydrogen bonding capabilities and basic centers, which are often crucial for biological interactions.

Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol opens up further avenues for esterification and etherification, respectively.

Functionalization of the Thiophene Ring: While the existing substitution pattern directs reactivity, further functionalization on the thiophene ring, such as halogenation or nitration at the available positions, could be explored to fine-tune electronic properties. nih.gov

Integration of Machine Learning and AI in Compound Design and Activity Prediction

Future applications of AI and ML include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of virtual derivatives and correlating their computed properties with potential biological activities, ML algorithms can build predictive QSAR models. nih.govalacrita.comnih.gov These models can identify which structural modifications are most likely to enhance a desired therapeutic effect.

De Novo Design: Generative AI models can be trained on existing databases of active molecules to design entirely new thiophene-based compounds with optimized properties, such as high target affinity and favorable pharmacokinetics. elsevier.com

Virtual Screening and Target Prediction: AI platforms can screen vast libraries of compounds, including derivatives of this compound, against numerous biological targets to identify potential new therapeutic applications. qima-lifesciences.comgatchealth.com This in silico approach can prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase is crucial. AI models can forecast these properties based on molecular structure, helping to eliminate candidates with unfavorable profiles before costly synthesis. patsnap.com

Discovery of Undiscovered Biological Activities and Therapeutic Potential

Thiophene-containing molecules are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. mdpi.comresearchgate.netencyclopedia.pubsciensage.info While some arylthiophene-2-carbaldehydes have been screened for certain activities, the full biological profile of this compound remains largely unexplored. nih.govnih.gov

Future research should focus on:

Broad-Spectrum Biological Screening: Systematically evaluating the compound and its derivatives against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and viral assays.

Enzyme Inhibition Assays: Thiophene derivatives have shown potential as enzyme inhibitors. nih.gov Screening against key enzyme families, such as kinases, proteases, and cyclooxygenases (COX), could uncover novel therapeutic leads.

Neurological and Metabolic Disorders: Given the diverse roles of thiophene-based drugs, exploring the potential of this compound in models of central nervous system disorders or metabolic diseases like diabetes could be a fruitful area of investigation. rsc.org

Agrochemical Applications: Many heterocyclic compounds serve as building blocks for agrochemicals. nih.gov Investigating the potential herbicidal, fungicidal, or insecticidal properties of this molecule and its derivatives is a viable research direction.

Design and Integration into Hybrid Material Systems

The conjugated π-system of the arylthiophene core makes this compound an attractive building block for advanced functional materials. wiley.com Thiophene-based materials are integral to the field of organic electronics, finding use in transistors, solar cells, and light-emitting diodes. umn.edu

Emerging perspectives in materials science for this compound include:

Covalent Organic Frameworks (COFs): The aldehyde functionality can be used in condensation reactions to form porous, crystalline COFs. mdpi.com These materials have applications in gas storage, separation, and catalysis. acs.org The specific electronic properties imparted by the chlorophenyl group could lead to COFs with unique catalytic or sensing capabilities.

Organic Semiconductors: Derivatization of the aldehyde group can be used to tune the molecule's electronic properties and solid-state packing, which are critical for charge transport in organic field-effect transistors (OFETs). umn.edu

Sensors and Probes: Functionalization could lead to derivatives that exhibit changes in their optical properties (color or fluorescence) upon binding to specific analytes, forming the basis for chemical sensors.

Hybrid Organic-Inorganic Materials: The compound could be integrated with inorganic nanoparticles or surfaces to create hybrid materials with synergistic properties, potentially useful in catalysis or photonics.

Deeper Mechanistic Investigations of Chemical Reactivity and Biological Action

A fundamental understanding of the mechanisms underlying the chemical reactions and biological effects of this compound is essential for its rational application.

Future mechanistic studies should address:

Reactivity Profiling: Detailed kinetic and computational studies on the reactivity of the aldehyde group and the thiophene ring can provide a clearer picture of its chemical behavior. ontosight.airesearchgate.net This includes understanding its stability and degradation pathways under various conditions.

Metabolic Fate and Bioactivation: The thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive intermediates like S-oxides and epoxides, which can be responsible for toxicity. acs.orgacs.org Investigating the metabolic pathway of this specific compound is crucial to assess its potential for bioactivation and to design safer analogues.

Target Identification and Binding Mode: For any discovered biological activity, identifying the specific molecular target (e.g., a protein or enzyme) is paramount. Subsequent studies using techniques like X-ray crystallography or computational molecular docking can elucidate the precise binding interactions, guiding further optimization of the compound's structure to enhance potency and selectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-(3-chlorophenyl)thiophene-2-carbaldehyde, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via thioacetalization, chloromethylation, and oxidation reactions. For example, reacting with propane-1-thiol or propane-1,3-dithiol in the presence of chlorotrimethylsilane yields novel thioacetal derivatives. Optimization involves controlling reaction conditions (e.g., stoichiometry, temperature) and using catalysts like ZnCl₂ for chloromethylation. Low yields in condensation reactions (e.g., 11–16%) may require crystallographic analysis of intermediates to identify steric or electronic hindrances .

Q. How is the compound characterized structurally and functionally in academic research?

- Methodology : Nuclear magnetic resonance (¹H NMR), mass spectrometry (MS), and elemental analysis are standard. For example, ¹H NMR in DMSO-d₆ reveals characteristic peaks (δ 7.00–7.40 for thiophene protons), while MS confirms molecular ions (e.g., m/z 228 [M+1]). X-ray crystallography resolves challenges in ambiguous structural assignments, particularly for derivatives with low reactivity .

Q. What are the common side reactions or byproducts during its synthesis, and how are they mitigated?

- Methodology : Rapid polycondensation during chloromethylation can form oligomers with alternating thiophene and methylene bridges. Side reactions are minimized by controlling formaldehyde flow rates and using HCl as a catalyst. Oxidative byproducts (e.g., sulfones) are managed by adjusting H₂O₂ concentration in acetic acid .

Advanced Research Questions

Q. How can this compound be utilized in designing high-efficiency photocatalysts?

- Methodology : The compound serves as a building block in covalent organic frameworks (COFs) like TAPT–FTPB, where its aldehyde group facilitates π-conjugation. Asymmetric electron distribution induced by its structure enhances O₂ adsorption and photocatalytic H₂O₂ production (1.22% solar-to-chemical efficiency). Experimental validation involves UV-vis spectroscopy, electrochemical analysis, and microreactor testing for scalability .

Q. What strategies address contradictory data in its application as a bioactive intermediate?

- Methodology : Discrepancies in antimicrobial vs. cytotoxic activity are resolved through structure-activity relationship (SAR) studies. For instance, modifying the chlorophenyl group or introducing sulfonyl moieties alters biological interactions. Computational docking and in vitro assays (e.g., MIC testing against S. aureus) validate hypotheses .

Q. How is the compound integrated into organic electronic devices, and what are the key performance metrics?

- Methodology : As a D-A-D chromophore in organic solar cells, its electron-withdrawing aldehyde group improves charge transfer. Device efficiency is quantified via current-voltage (J-V) curves, external quantum efficiency (EQE), and hole mobility measurements. For example, derivatives achieve hole mobilities >10⁻⁴ cm² V⁻¹ s⁻¹, critical for photovoltaic applications .

Q. What challenges arise in scaling up its synthesis for complex molecular systems, and how are they addressed?

- Methodology : Multi-step syntheses (e.g., for quinoxaline derivatives) face yield drops due to steric hindrance. Flow chemistry and microwave-assisted synthesis reduce reaction times. For example, iterative Suzuki-Miyaura couplings with boronate esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde) improve regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.